
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate is a chemical compound with a complex structure that includes a quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate typically involves multi-step organic reactions. One common method involves the condensation of diethyl oxalate with 7,8-dihydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a more saturated form.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
科学研究应用
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Industry: This compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA or interact with proteins, affecting their function and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
相似化合物的比较
Similar Compounds
- Ethyl 2-(7,8-dihydroquinolin-5-yl)acetate
- Methyl 2-(7,8-dihydroquinolin-5-yl)acetate
- Propyl 2-(7,8-dihydroquinolin-5-yl)acetate
Uniqueness
Diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate is unique due to its specific ester groups and the position of the quinoline ring. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
62741-65-5 |
|---|---|
分子式 |
C17H19NO5 |
分子量 |
317.34 g/mol |
IUPAC 名称 |
diethyl 2-(7,8-dihydroquinolin-5-yl)-3-oxobutanedioate |
InChI |
InChI=1S/C17H19NO5/c1-3-22-16(20)14(15(19)17(21)23-4-2)12-7-5-9-13-11(12)8-6-10-18-13/h6-8,10,14H,3-5,9H2,1-2H3 |
InChI 键 |
YIJVTOGCMFZTPE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C1=CCCC2=C1C=CC=N2)C(=O)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Benzimidazole, 2-[2-(ethylthio)phenyl]-](/img/structure/B14517055.png)
![Benzoic acid, 4-[(5-amino-1H-tetrazol-1-yl)methyl]-](/img/structure/B14517059.png)
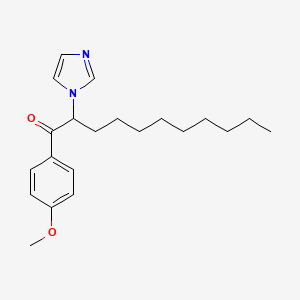
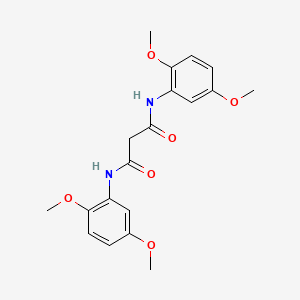

![Ethyl 2-(methylsulfanyl)pyrrolo[2,1-A]isoquinoline-1-carboxylate](/img/structure/B14517081.png)
![2-[(2-Aminoethyl)amino]tetradecanoic acid](/img/structure/B14517084.png)
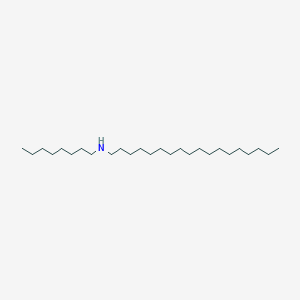
![5-[Bis(2-fluoroethyl)amino]-4-methoxy-1-methylpyrimidin-2(1H)-one](/img/structure/B14517089.png)
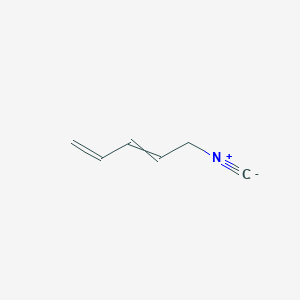
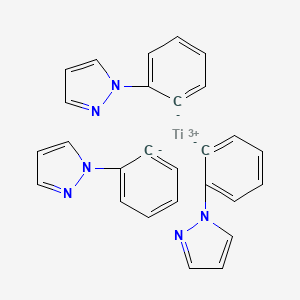
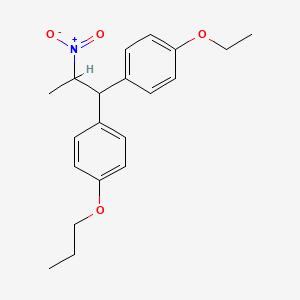
![2,4-Dichloro-1-[2-(ethoxymethoxy)-3-methoxypropoxy]benzene](/img/structure/B14517128.png)
